molecular formula C12H14N2O3 B12010360 6,7-Dimethoxy-2,3-dimethylquinazolin-4(3H)-one CAS No. 41632-01-3

6,7-Dimethoxy-2,3-dimethylquinazolin-4(3H)-one

Cat. No.: B12010360
CAS No.: 41632-01-3
M. Wt: 234.25 g/mol
InChI Key: GKJZZPGNBQWSAV-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2,3-dimethylquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds that have been widely studied for their diverse biological activities. This particular compound features two methoxy groups at positions 6 and 7, and two methyl groups at positions 2 and 3 on the quinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2,3-dimethylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 6,7-dimethoxy-2,3-dimethylbenzamide with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2,3-dimethylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of substituted quinazolinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound for the development of new therapeutic agents.

    Industry: Possible applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2,3-dimethylquinazolin-4(3H)-one depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it might target bacterial enzymes or cell membranes. If it has anticancer activity, it could interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinazolin-4(3H)-one: Lacks the methyl groups at positions 2 and 3.

    2,3-Dimethylquinazolin-4(3H)-one: Lacks the methoxy groups at positions 6 and 7.

    Quinazolin-4(3H)-one: The parent compound without any substituents.

Uniqueness

6,7-Dimethoxy-2,3-dimethylquinazolin-4(3H)-one is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for further study.

Properties

CAS No.

41632-01-3

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

6,7-dimethoxy-2,3-dimethylquinazolin-4-one

InChI

InChI=1S/C12H14N2O3/c1-7-13-9-6-11(17-4)10(16-3)5-8(9)12(15)14(7)2/h5-6H,1-4H3

InChI Key

GKJZZPGNBQWSAV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1C)OC)OC

Origin of Product

United States

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